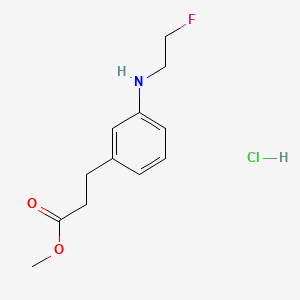

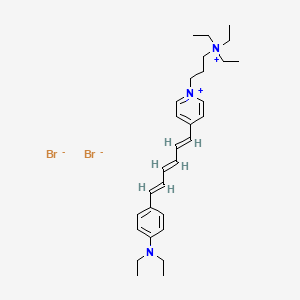

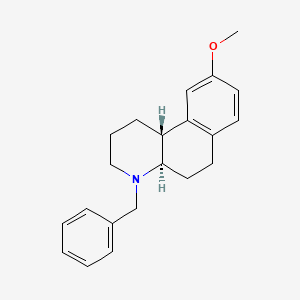

N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide

Vue d'ensemble

Description

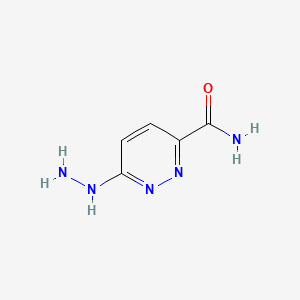

N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide is a fluorescent dye.

FM4-64 is a fluorescent probe used for monitoring synaptic activity at neuromuscular junctions.

Applications De Recherche Scientifique

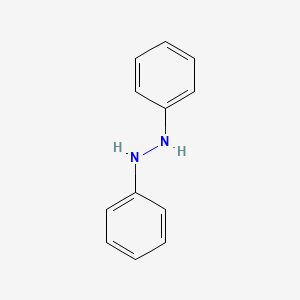

FM4-64, also known by its chemical name 4-((1E,3E,5E)-6-(4-(diethylamino)phenyl)hexa-1,3,5-trien-1-yl)-1-(3-(triethylammonio)propyl)pyridin-1-ium bromide, or its trade names SynaptoRedTM C2 or N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide, is a lipophilic styryl dye with several applications in scientific research. Below are detailed sections focusing on six unique applications:

Visualization of Vacuolar Organelle Morphology and Dynamics

FM4-64 is widely used as a vital tool for visualizing the morphology and dynamics of vacuolar organelles. It is particularly useful in live cell imaging to monitor changes over time .

Study of the Endocytic Pathway

This dye serves as an important marker for studying the endocytic pathway in cells. It helps in tracing the path of endocytosis from the plasma membrane through to the early and late endosomes .

Screening and Characterization of Yeast Endocytosis Mutants

Researchers utilize FM4-64 to screen and characterize mutants in yeast that affect endocytosis. This application is crucial for understanding the genetic components of cellular transport mechanisms .

Live Cell Imaging

FM4-64’s properties make it suitable for confocal live imaging, providing valuable insights into organelle dynamics within living cells .

Plant Cell Studies

In plant cells, FM4-64 is applied to stain the plasma membrane initially and then follows the endomembrane system-dependent internalization processes, integrating on vesicles .

Membrane Traffic Studies

The dye is also used in membrane traffic studies to follow the movement of vesicles within cells, which is essential for understanding cellular communication and transport .

Mécanisme D'action

Target of Action

FM4-64, also known as SynaptoRedTM C2, is a lipophilic, water-soluble styrene dye . It primarily targets cell membranes and inner membrane organelles . The dye is known to bind specifically to these structures, making it a valuable tool for studying organelle dynamics .

Mode of Action

The amphiphilic nature of FM4-64 allows it to anchor in the outer leaflets of lipid bilayers . Upon application, FM4-64 immediately stains the plasma membrane . It is then integrated on vesicles following endomembrane system-dependent internalization processes . This interaction with its targets allows FM4-64 to monitor organelle dynamics, particularly endocytic pathways .

Biochemical Pathways

FM4-64 is widely used to trace endocytic pathways in cells . After staining the plasma membrane, FM4-64 is internalized and becomes distributed throughout the full vesicular network, from the plasma membrane to the vacuole, including the components of the secretory pathways . This allows the dye to monitor the dynamics of these pathways and their downstream effects.

Pharmacokinetics

Its lipophilic nature and water solubility suggest that it can easily integrate into lipid-rich environments such as cell membranes . This characteristic likely contributes to its bioavailability and its ability to be internalized by cells .

Result of Action

The primary result of FM4-64 action is the staining of cell membranes and inner membrane organelles . This allows for the visualization of organelle dynamics and the tracing of endocytic pathways . The dye’s fluorescence provides a means to monitor these processes in real-time .

Action Environment

The action of FM4-64 can be influenced by environmental factors. For instance, biotic stress has been shown to increase the fluorescence intensity of FM4-64 . This suggests that the dye’s action, efficacy, and stability may vary depending on the biological and environmental context in which it is used.

Propriétés

IUPAC Name |

3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVSZGYRRUMOFH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424767 | |

| Record name | N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |

CAS RN |

162112-35-8 | |

| Record name | N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of FM4-64?

A1: FM4-64 is an amphiphilic molecule that exhibits high affinity for lipid membranes. [] It preferentially partitions into the outer leaflet of the plasma membrane. []

Q2: How does FM4-64 enter cells?

A2: While FM4-64 is commonly used as an endocytosis marker, research suggests that it enters cells primarily through an aqueous pore, not solely via endocytosis. [] Once it integrates into the outer leaflet of the plasma membrane, it can permeate through specific channels, like store-operated calcium entry (SOCE) channels. []

Q3: How does FM4-64 affect cellular processes?

A3: FM4-64 can influence cellular calcium homeostasis. Its presence in the plasma membrane facilitates SOCE channel gating, leading to increased calcium influx. [] Intracellular FM4-64 can also mobilize calcium from the endoplasmic reticulum, further contributing to calcium signaling alterations. []

Q4: How does FM4-64 labeling visualize endocytosis?

A4: Initially, FM4-64 brightly stains the plasma membrane. Over time, it becomes incorporated into endocytic vesicles as they pinch off from the membrane. [, , ] This internalization process allows for the visualization and tracking of endocytic pathways within the cell. [, , ]

Q5: What is the molecular formula and weight of FM4-64?

A5: The molecular formula of FM4-64 is C30H45Br2N3O. Its molecular weight is 607.57 g/mol.

Q6: What are the key spectroscopic properties of FM4-64?

A6: FM4-64 has a peak excitation wavelength of around 515 nm and emits fluorescence in the red spectrum, with a peak around 640 nm. [, ]

Q7: Is FM4-64 compatible with live cell imaging?

A7: Yes, FM4-64 is commonly used for live-cell imaging. [, , , ] Its ability to rapidly label membranes and its relatively low toxicity at imaging concentrations make it suitable for real-time observation of dynamic processes. [, , , ]

Q8: How does temperature affect FM4-64 uptake and localization?

A8: Lowering the temperature can reversibly disrupt FM4-64 internalization. [] This suggests that active cellular processes are involved in its uptake, likely endocytosis. [, ]

Q9: Can metabolic inhibitors affect FM4-64 internalization?

A9: Yes, metabolic inhibitors like sodium azide can effectively inhibit the uptake of FM4-64 into the cytoplasm. [] This further supports the involvement of active, energy-dependent mechanisms in its internalization. []

Q10: Does FM4-64 have any known catalytic properties?

A10: FM4-64 is primarily used as a fluorescent marker and does not exhibit inherent catalytic properties. Its application focuses on visualizing and studying biological processes rather than catalyzing chemical reactions.

Q11: Are there any computational studies involving FM4-64?

A11: While the provided research primarily focuses on experimental applications of FM4-64, computational methods, like molecular dynamics simulations, could be employed to study its interactions with lipid membranes in silico. Such studies could provide insights into its membrane insertion mechanism and its influence on membrane properties.

Q12: What are the safety considerations when handling FM4-64?

A12: While FM4-64 is generally considered non-toxic at low concentrations used for imaging, it is essential to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment like gloves and lab coats to minimize skin contact and potential inhalation. Always consult the material safety data sheet (MSDS) provided by the manufacturer for detailed safety information and handling guidelines.

Q13: Is there information available on the pharmacokinetics of FM4-64 in animal models?

A13: The provided research primarily focuses on the cellular and molecular aspects of FM4-64. Further investigation is required to fully understand its pharmacokinetic profile in vivo.

Q14: What types of cells or organisms have been studied using FM4-64?

A14: FM4-64 has been used to study a wide range of organisms, including:

- Plants: Arabidopsis thaliana, Lilium longiflorum, Picea meyeri, tobacco BY-2 cells [, , , , , ]

- Fungi: Aspergillus nidulans, Aspergillus oryzae, Beauveria bassiana, Cryptococcus neoformans, Magnaporthe grisea, Neurospora crassa, Uromyces fabae, Ustilago maydis, Saccharomyces cerevisiae [, , , , , , , , , , , ]

- Animals: Rat hippocampal neurons, rat trigeminal ganglion neurons, hamster cerebellum, human spermatozoa [, , , , , ]

Q15: What specific cellular processes have been studied using FM4-64?

A15: FM4-64 has been instrumental in investigating diverse cellular processes including:

- Endocytosis: Visualizing and quantifying endocytic events, characterizing endocytic pathways, and identifying proteins involved in endocytosis. [, , , , , , , , , ]

- Vesicle trafficking: Tracking the movement of vesicles within cells, studying vesicle fusion and recycling, and analyzing the dynamics of organelles like the Golgi apparatus, trans-Golgi network, and vacuoles. [, , , , , , , , , , ]

- Synaptic vesicle cycling: Examining the release and reuptake of neurotransmitters at synapses, studying the effects of neurotrophins and other signaling molecules on synaptic plasticity. [, , , , ]

- Cytoskeletal dynamics: Investigating the role of the actin cytoskeleton in endocytosis and vesicle trafficking, examining the effects of actin-disrupting drugs. [, , , , ]

- Cellular responses to stress: Studying how cells respond to various stresses, such as hypertonic shock or aluminum toxicity, using FM4-64 as a tool to monitor changes in endocytosis, vesicle trafficking, and membrane dynamics. [, ]

Q16: When was FM4-64 first introduced as a research tool?

A16: FM4-64 gained popularity as a fluorescent marker for membrane studies in the late 1990s and early 2000s.

Q17: What are some key milestones in the use of FM4-64 in research?

A17: Key milestones include its application in:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673426.png)